molecular formula C15H10ClFO4 B6408771 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261912-67-7

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408771
CAS No.: 1261912-67-7
M. Wt: 308.69 g/mol
InChI Key: PTTULXMXADMDIF-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound with a complex structure, characterized by the presence of chloro, fluoro, and methoxycarbonyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often optimize reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro or fluoro groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chloro and fluoro groups can interact with active sites, while the methoxycarbonyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 3-Fluoro-4-methoxycarbonylbenzoic acid
  • 2-Chloro-5-methoxycarbonylbenzoic acid

Uniqueness

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the methoxycarbonyl group, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-9(5-11(17)6-10)8-2-3-12(14(18)19)13(16)7-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTULXMXADMDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691537
Record name 3-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-67-7
Record name 3-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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